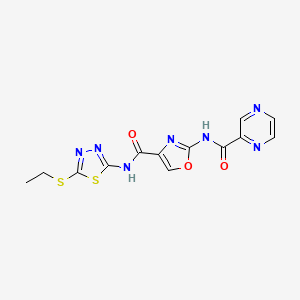

![molecular formula C14H8N2O2S B2669476 [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 88735-45-9](/img/structure/B2669476.png)

[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile

Übersicht

Beschreibung

[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a chemical compound with the molecular formula C14H8N2O2S and a molecular weight of 268.29. It is a derivative of coumarin, also known as 2H-chromen-2-one, which is a two-ring system consisting of a benzene ring fused with an α-pyrone nucleus .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, (4-hydroxy-2-oxo-2H-chromen-3-yl)methyl pyrrolidine-1-carbodithioate (HCDTC) was used as a novel chromogenic reagent. HCDTC immediately reacts with Cu(II) and formed a yellow-colored hydrophobic Cu(II)–HCDTC complex that showed a maximum absorbance at 445 nm .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, HCDTC forms a highly sensitive yellow-colored complex with copper (II) (1:4 [copper (II): ligand]) in a wide pH range which shows maximum absorbance at 445 nm .

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

“[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile” has been explored as a fluorescent chemosensor. These sensors play a crucial role in bioorganic chemistry, molecular recognition, and materials science. By selectively detecting specific molecules or ions, they contribute to fields like environmental monitoring and medical diagnostics .

Anticancer Activity

Coumarins, including derivatives of “[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile,” exhibit significant anticancer properties. They act through various mechanisms, such as inhibiting carbonic anhydrase, microtubule polymerization, and tumor angiogenesis. Researchers have used 7-hydroxycoumarin derivatives as building blocks for novel coumarin-based anticancer agents .

Antibacterial Potential

The compound has been evaluated for its antibacterial activity against both gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and gram-negative (e.g., Escherichia coli, Salmonella typhimurium) bacteria. Its effectiveness in inhibiting bacterial growth makes it relevant for drug development .

Cytotoxicity Studies

In cytotoxicity assays, “[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile” demonstrated activity comparable to standard drugs. These studies provide insights into its potential use in cancer treatment .

Synthesis of Heterocyclic Derivatives

Researchers have used this compound as a starting material for synthesizing novel heterocyclic derivatives. For example, it has been employed in the expedient synthesis of coumarin–1,2,3-triazole hybrids, which have versatile therapeutic potential against cancer, bacterial infections, fungal infections, and malaria .

Intra-molecular Reactions

In specific acidic anhydrous conditions, “[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile” participates in intra-molecular reactions, yielding interesting derivatives. These reactions contribute to the compound’s versatility and potential applications .

Wirkmechanismus

The mechanism of action of similar compounds has been explored. For example, coumarins exhibited significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2S/c15-6-5-13-16-11(8-19-13)10-7-9-3-1-2-4-12(9)18-14(10)17/h1-4,7-8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOYVVGSHNVEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327612 | |

| Record name | 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809373 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |

CAS RN |

88735-45-9 | |

| Record name | 2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

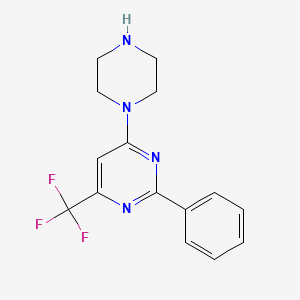

![N-(3-chloro-4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2669395.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2669397.png)

![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2669399.png)

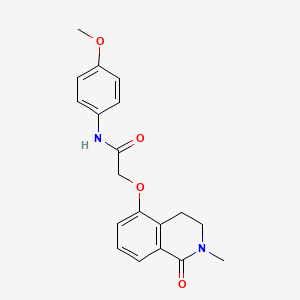

![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669403.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2669404.png)

![N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B2669407.png)

![N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2669410.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)

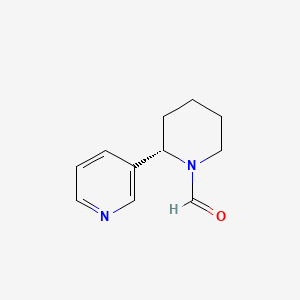

![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2669416.png)